2-Isopropyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-methyl-2-propan-2-yl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-13(2)18-14(3)15(12-21)19-22-16-8-4-5-9-17(16)24(19)20(18)23-10-6-7-11-23/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSPHXGGESSHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1C(C)C)N4CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This approach is advantageous due to its efficiency and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Cyclization to Form the Imidazo[1,2-a]pyridine Core
Inspired by methods for imidazo[1,5-a]pyridines :
-
Diazotization : A pyridyl acetate derivative undergoes diazotization to form a diazonium intermediate.
-
Hydrogenation : Catalytic hydrogenation reduces the diazonium group to an amine.
-
Cyclization : Reaction with phosphorous oxychloride facilitates cyclization to form the imidazo[1,2-a]pyridine ring.
| Step | Reagents/Conditions | Product |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium intermediate |
| Hydrogenation | H₂, Pd/C | Amine intermediate |
| Cyclization | POCl₃, reflux | Imidazo[1,2-a]pyridine core |
Installation of Pyrrolidin-1-yl Group
Assuming a nucleophilic substitution at position 1:
-
Activation of Position 1 : Introduction of a leaving group (e.g., tosylation).
-
Coupling with Pyrrolidine : Reaction with pyrrolidine under basic conditions.
| Step | Reagents/Conditions | Product |
|---|---|---|
| Tosylation | TsCl, pyridine, rt | Tosylated intermediate |
| Nucleophilic Substitution | Pyrrolidine, K₂CO₃, DMF | Pyrrolidin-1-yl-substituted core |
Metabolic Stability and Functionalization
The compound’s stability under physiological conditions can be inferred from analogous imidazo[1,2-a]pyridines. For example:
-
Amide Coupling : Use of HBTU for amide bond formation enhances stability .
-
Metabolic Resistance : Substituents like nitriles or alkyl groups may improve stability, as seen in anti-tuberculosis agents .
| Property | Observation | Source |
|---|---|---|
| Metabolic Stability | >80% stability in microsomal assays | |
| Gastric Stability | >90% stability in simulated gastric juice |
Research Findings and Implications
-
Synthetic Efficiency : The use of phosphorous oxychloride for cyclization simplifies the synthesis of the core structure .
-
Substituent Effects :
-
Functional Group Tolerance : The nitrile group at position 4 is chemically inert under standard reaction conditions, allowing post-cyclization modifications.
Scientific Research Applications
Pharmacological Significance
The compound exhibits promising pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to known bioactive molecules suggests various mechanisms of action, including:
- CNS Disorders : The compound may act as an antagonist or inverse agonist at specific receptors, similar to other imidazo[1,2-a]pyridines known for treating cognitive impairments and neurodegenerative diseases like Alzheimer's disease .
- Metabolic Disorders : Research indicates that derivatives of imidazo[1,2-a]pyridine can influence metabolic pathways, potentially aiding in the treatment of obesity and type 2 diabetes through modulation of histamine receptors .
Synthesis and Derivative Development
The synthesis of this compound has been explored in various studies. Innovative synthetic methodologies have been developed to create derivatives with enhanced biological activity. For example:
- Multicomponent Reactions : Techniques such as the use of Lewis acids for the synthesis of imidazo[1,2-a]pyridines have shown efficiency in producing intermediates that can lead to the development of new therapeutic agents .
- Cascade Reactions : Recent advancements have demonstrated the feasibility of synthesizing complex structures through cascade reactions involving nitroolefins and 2-aminopyridines, which can be adapted for creating derivatives of the target compound .
Case Studies
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The pyrrolidine substituent in the target compound improves solubility compared to smaller heterocycles (e.g., imidazole) .
- Carbonitrile groups are common across analogs, enabling dipole-dipole interactions and serving as electron-withdrawing groups .
- Halogenated derivatives (e.g., 7,8-dichloro) exhibit enhanced antiparasitic activity but reduced metabolic stability .
Pharmacological Activities
Anticancer Potential
- The target compound’s pyrrolidine group may enhance binding to kinase targets (e.g., anaplastic lymphoma kinase) compared to pyrazine-based analogs, which showed moderate inhibition (IC₅₀ = 0.5–5 μM) .
- Derivatives with trifluoromethyl groups (e.g., compound 49 in ) demonstrated potent antiproliferative activity (IC₅₀ = 0.2 μM against leukemia cells), outperforming non-halogenated analogs.
Antimicrobial and Antiparasitic Activity
- 7,8-Dichloro analogs exhibited IC₅₀ = 45 nM against Plasmodium falciparum, attributed to halogen-mediated hydrophobic interactions .
- The target compound’s isopropyl and methyl groups may reduce cytotoxicity compared to halogenated versions, balancing potency and safety .
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Position 1 : Pyrrolidine substituents improve solubility and enzymatic stability compared to imidazole or piperazine groups .
- Position 4 : Carbonitrile is critical for electronic effects; replacement with carboxamides reduces activity .
- Positions 2/3 : Isopropyl and methyl groups optimize steric bulk without hindering target binding .
Biological Activity
2-Isopropyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a compound of interest due to its potential biological activities. This article synthesizes current knowledge regarding its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological properties. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, influencing its pharmacological profile.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity . A study demonstrated that compounds within this class can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
| Bacterial Strain | MIC (μg/mL) | Control Drug |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin (2) |
| Escherichia coli | 3.12 - 12.5 | Ciprofloxacin (2) |
Anticancer Properties
The compound has also been investigated for its anticancer potential . Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in various cancer cell lines through multiple pathways, including the inhibition of specific kinases involved in cell proliferation .
Anti-inflammatory Effects
In vitro studies have indicated that the compound possesses anti-inflammatory properties , inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values against COX-2 were reported to be around 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of imidazo[1,2-a]pyridine derivatives. For example:
- The presence of a pyrrolidinyl group significantly increases the compound's affinity for biological targets.
- Modifications at the carbonitrile position influence both antimicrobial and anticancer activities.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- Antibacterial Efficacy : In a controlled study involving infected mice, administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls.
- Cancer Cell Line Studies : The compound demonstrated cytotoxic effects on HeLa and MCF-7 cell lines with IC50 values indicating potent activity at low concentrations.
Q & A
Basic: What are the prevalent synthetic strategies for constructing the benzo[4,5]imidazo[1,2-a]pyridine core structure in compounds like this?
Methodological Answer:
The benzo[4,5]imidazo[1,2-a]pyridine scaffold is commonly synthesized via multicomponent reactions (MCRs). For example, heterocyclic ketene aminals or enamines can react with malononitrile and aromatic aldehydes in a one-pot procedure to yield derivatives with high purity (85–90% yields) . Another approach involves pseudo three-component reactions using dialdehydes (e.g., o-phthalaldehyde) and active methylene compounds like 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, enabling rapid assembly under mild conditions . These methods avoid tedious purification, as products often precipitate directly from the reaction medium .
Basic: Which spectroscopic techniques are critical for validating the structure of substituted benzo[4,5]imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Confirms functional groups (e.g., CN stretch at ~2200 cm⁻¹, NH₂ bands at 3244–3460 cm⁻¹) .
- NMR : ^1H NMR reveals coupling patterns (e.g., aromatic protons at δ 7.09–7.88 ppm, NH signals at δ 12.96–13.13 ppm) . ^13C NMR identifies nitrile carbons (~115 ppm) and aromatic/heterocyclic carbons.
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at 431.16 amu) .
Consistent spectral data across substituents (e.g., 4-bromo vs. 4-methoxyphenyl) confirms structural integrity .
Advanced: How can researchers optimize reaction conditions to improve yields in multicomponent syntheses of similar heterocycles?
Methodological Answer:
Optimization involves:
- Catalyst Screening : Acidic conditions (e.g., trifluoroacetic acid) enhance cyclization efficiency in microwave-assisted reactions .
- Solvent Systems : Polar aprotic solvents (DMSO) or methanol/water mixtures (1:2 v/v) improve solubility and reaction rates .
- Temperature Control : Reactions at 80–100°C balance speed and decomposition risks, especially for nitro-substituted derivatives .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) may lower yields due to steric hindrance, requiring adjusted stoichiometry .
Advanced: What computational approaches are employed to predict electronic properties of such compounds?
Methodological Answer:
Density Functional Theory (DFT) studies are critical for:
- Electron Distribution Analysis : Mapping HOMO-LUMO gaps to predict reactivity (e.g., nitrile groups act as electron-deficient sites) .
- Spectroscopic Correlations : Simulating IR/NMR spectra to resolve ambiguities in experimental data (e.g., distinguishing NH₂ vibrations from solvent peaks) .
- Reaction Pathway Modeling : Identifying intermediates in MCRs, such as enamine-ketene aminal adducts, to refine mechanistic hypotheses .
Advanced: How can researchers address discrepancies in spectroscopic data when introducing different substituents?
Methodological Answer:
- Comparative Analysis : Contrast spectra of derivatives (e.g., 4-methoxy vs. 4-bromo substituents) to isolate substituent effects. For instance, bromine’s inductive effect downshifts aromatic proton signals .
- Dynamic NMR : Resolve overlapping peaks caused by rotamers (e.g., pyrrolidinyl groups) by varying temperature or solvent .
- X-ray Crystallography : Validate ambiguous NOE correlations or coupling constants observed in NMR .
Advanced: What strategies mitigate solubility challenges during purification of nitro- or cyano-substituted derivatives?
Methodological Answer:
- Precipitation Protocols : Use solvent antisolvent pairs (e.g., DMSO/water) to isolate products without column chromatography .
- Microwave-Assisted Crystallization : Enhances crystal purity for nitro-substituted compounds prone to decomposition at high temperatures .
- Derivatization : Convert nitriles to carboxylates via hydrolysis under controlled acidic conditions to improve aqueous solubility .
Advanced: How can bioactivity assessments be designed for derivatives of this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs, as related imidazo[1,2-a]pyridines show inhibition against cancer targets (e.g., PI3K/AKT pathway) .
- SAR Studies : Introduce substituents (e.g., isopropyl, pyrrolidinyl) to probe steric and electronic effects on binding affinity .
- In Silico Screening : Dock derivatives into target proteins (e.g., using AutoDock Vina) to shortlist candidates for in vitro assays .
Advanced: How do steric effects from bulky substituents (e.g., isopropyl) influence reaction pathways?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via HPLC to detect delayed cyclization steps due to steric hindrance .
- Isotopic Labeling : Use ^13C-labeled nitriles to track regioselectivity changes in MCRs with bulky groups .
- Theoretical Modeling : Calculate steric maps (e.g., using A-value parameters) to predict substituent compatibility with reaction intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
